REACTION_CXSMILES
|
[NH2:1][C:2]1[C:10]([CH3:11])=[CH:9][C:8]([Cl:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].N12CCCC=C1CCNC[CH2:14]2.S(OC)(OC)(=O)=O.Cl>C(#N)C>[NH2:1][C:2]1[C:10]([CH3:11])=[CH:9][C:8]([Cl:12])=[CH:7][C:3]=1[C:4]([O:6][CH3:14])=[O:5]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C=C(C=C1C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C=C(C=C1C)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
1,4-diaza-bicyclo[5.4.0]undec-7-ene
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
N12CCNCCC2=CCCC1
|
Name
|
|
Quantity
|
57 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
DBU
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
N12CCNCCC2=CCCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
DBU
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
N12CCNCCC2=CCCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The resulting suspension was stirred for 30 minutes at 0-5° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
ADDITION
|
Details
|
was added dropwise at 0-10° C
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the solids were washed with ice-cold 2:1 water-acetonitrile (3×100 mL)
|
Type
|
CUSTOM
|
Details
|
dried under nitrogen
|
Type
|
ADDITION
|
Details
|
water (1000 mL) was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
Then the solids were filtered
|
Type
|
WASH
|
Details
|
washed with 4:1 water-methanol (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with water (3×100 mL), and dried under nitrogen
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)OC)C=C(C=C1C)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 87.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |